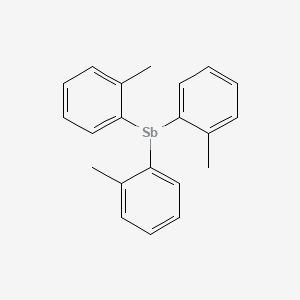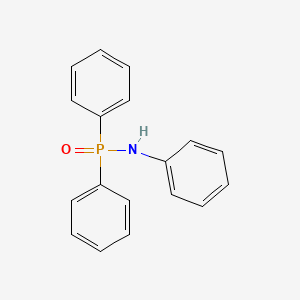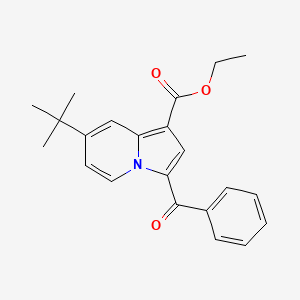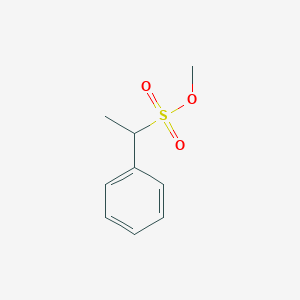
1-Dodecanamine, N,N-didodecyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanamine, N,N-didodecyl-, hydrochloride is a quaternary ammonium compound with the molecular formula C36H75N·HCl. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to form micelles and is often utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N,N-didodecyl-, hydrochloride can be synthesized through the reaction of dodecylamine with dodecyl chloride in the presence of a base, followed by quaternization with hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where dodecylamine and dodecyl chloride are mixed in stoichiometric amounts. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The final product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecanamine, N,N-didodecyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound back to its primary amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted ammonium salts.
Applications De Recherche Scientifique
1-Dodecanamine, N,N-didodecyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its potential use in antimicrobial formulations and as a component in topical treatments.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Mécanisme D'action
The mechanism of action of 1-Dodecanamine, N,N-didodecyl-, hydrochloride primarily involves its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic substances. This property is exploited in various applications, such as drug delivery and emulsification. The molecular targets include lipid bilayers and hydrophobic surfaces, where the compound interacts through hydrophobic and electrostatic interactions.
Comparaison Avec Des Composés Similaires
1-Dodecanamine, N,N-didodecyl-, hydrochloride can be compared with other quaternary ammonium compounds such as:
1-Dodecanamine, N,N-dimethyl-: This compound has similar surfactant properties but differs in its molecular structure and specific applications.
Dodecyltrimethylammonium chloride: Another quaternary ammonium compound with similar uses but different molecular weight and structure.
Hexadecyltrimethylammonium bromide: A longer-chain quaternary ammonium compound with enhanced surfactant properties.
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
2486-89-7 |
|---|---|
Formule moléculaire |
C36H76ClN |
Poids moléculaire |
558.4 g/mol |
Nom IUPAC |
N,N-didodecyldodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C36H75N.ClH/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;/h4-36H2,1-3H3;1H |
Clé InChI |
GPQCSCQDQNXQSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



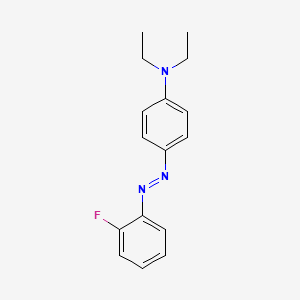
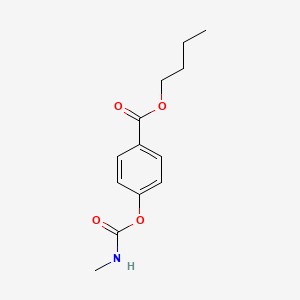

![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)

![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)
